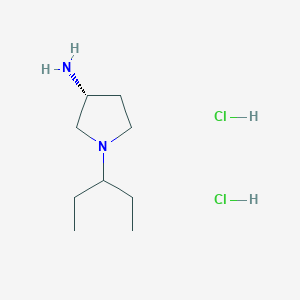

(R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

(3R)-1-pentan-3-ylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-6-5-8(10)7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H/t8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGFVIPKKIXBKD-YCBDHFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)N1CC[C@H](C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Substitution with Pentan-3-yl Group:

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides under appropriate conditions.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has potential applications in drug development, particularly as a candidate for treating various neurological disorders. Its structural features allow it to interact with multiple biological targets, which may enhance its therapeutic profile. Research utilizing computational methods has indicated that (R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride may exhibit significant activity against neurotransmitter transporters, including dopamine and norepinephrine transporters.

Therapeutic Potential

Recent studies suggest that compounds similar to this compound can act as selective inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial in the treatment of conditions such as depression and attention deficit hyperactivity disorder (ADHD). The compound's ability to selectively inhibit these transporters while having minimal effect on serotonin transporters indicates its potential for developing targeted therapies with reduced side effects .

Biological Interaction Studies

Understanding how this compound interacts with biological macromolecules is critical for establishing its pharmacological profile. Techniques such as:

- Molecular docking : To predict binding affinities to various receptors.

- In vitro assays : To evaluate the compound's efficacy against specific targets.

These studies are essential for elucidating the mechanisms through which the compound exerts its effects and for optimizing its structure to enhance efficacy and safety profiles.

Comparison with Related Compounds

The following table summarizes some related compounds and their respective biological activities, highlighting how structural variations influence pharmacological properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Pentan-2-yl)pyrrolidin-3-amines | Similar alkyl chain; different branching | Potentially similar neuroprotective effects |

| 1-(Butan-2-yl)pyrrolidin-3-amines | Shorter alkyl chain | Varying receptor affinity |

| 2-Methylpyrrolidine | Methyl substitution on pyrrolidine | Antidepressant properties |

This comparison underscores the significance of alkyl chain length and branching in determining biological activity and receptor interactions, positioning this compound as a unique candidate for therapeutic development.

Mechanism of Action

The mechanism of action of ®-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five structurally related analogs:

Key Observations:

Substituent Effects: The pentan-3-yl group in the target compound introduces greater hydrophobicity compared to isopropyl (shorter chain) or 3-bromobenzyl (aromatic bulk) . The core pyrrolidin-3-amine structure (CAS: 116183-81-4) lacks substituents, offering minimal steric interference but reduced stability .

Molecular Weight and Solubility :

- Higher molecular weight analogs (e.g., 328.08 g/mol for the bromobenzyl derivative) may exhibit lower aqueous solubility, whereas the target compound (~228 g/mol) balances lipophilicity and solubility for API development .

Supplier and Handling Considerations

Biological Activity

(R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride is a chiral compound belonging to the class of amines, specifically pyrrolidine derivatives. Its unique structural features, including a pyrrolidine ring and a pentan-3-yl substituent, suggest potential biological activities that warrant investigation. This article reviews its biological activity, synthesis, mechanisms of action, and comparisons with related compounds, drawing from diverse scientific literature.

The dihydrochloride salt form of (R)-1-(Pentan-3-yl)pyrrolidin-3-amine enhances its solubility in aqueous solutions, facilitating various experimental applications. The synthesis typically involves several steps that ensure high yields and purity necessary for biological testing. Key reactions include oxidation, reduction, and substitution processes typical for amines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways related to neurotransmission .

Biological Activity

Research indicates that this compound exhibits notable interactions with dopamine and norepinephrine transporters. Studies have shown its potential as a negative allosteric modulator at dopamine receptors, which could have implications for treating disorders related to dopaminergic dysfunctions . The compound's pharmacological profile suggests it may have applications in neuropharmacology.

Comparative Biological Activity

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Pentan-2-yl)pyrrolidin-3-amines | Similar alkyl chain; different branching | Potentially similar neuroprotective effects |

| 1-(Butan-2-yl)pyrrolidin-3-amines | Shorter alkyl chain | Varying receptor affinity |

| 2-Methylpyrrolidine | Methyl substitution on pyrrolidine | Antidepressant properties |

These comparisons highlight how variations in alkyl chain length and branching influence biological activity and receptor interactions, emphasizing the uniqueness of this compound within this class of compounds.

Case Studies

Several studies have explored the pharmacological effects of this compound. For instance:

- Dopamine Transporter Interaction : A study demonstrated that the compound effectively inhibits dopamine reuptake, suggesting its potential role in treating conditions like ADHD or depression .

- Neuroprotective Effects : Research indicated that derivatives of pyrrolidine compounds exhibit neuroprotective properties in animal models, supporting the hypothesis that this compound may possess similar effects.

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Alkylation of pyrrolidin-3-amine with a pentan-3-yl halide (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine intermediate.

- Step 2 : Acidification with HCl to form the dihydrochloride salt, followed by purification via recrystallization or column chromatography.

- Characterization : Confirm purity and structure using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For stereochemical validation, chiral HPLC or polarimetry is essential .

- Example Yield Optimization :

| Reaction Condition | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| K₂CO₃, DMF | DMF | 80°C | 65-70 |

| NaH, THF | THF | 60°C | 50-55 |

Q. How can the stereochemical configuration of the compound be experimentally confirmed?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with known standards .

- X-ray Crystallography : Determine absolute configuration by analyzing single-crystal structures, especially if heavy atoms (e.g., Cl⁻ in the hydrochloride salt) are present .

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (R)-configured analogs (e.g., (R)-pyrrolidin-3-amine derivatives show distinct ranges) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities during synthesis?

- Methodological Answer :

- Chiral Resolving Agents : Use diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) to separate enantiomers via differential solubility .

- Preparative Chiral HPLC : Scale up analytical HPLC conditions for bulk separation, ensuring >99% enantiomeric excess (ee) .

- Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-based asymmetric hydrogenation catalysts) during intermediate synthesis steps .

Q. Which in vivo models are suitable for evaluating the compound’s blood-brain barrier (BBB) penetration and pharmacokinetics?

- Methodological Answer :

- Rodent Models : Administer the compound intravenously (IV) or orally (PO) to Sprague-Dawley rats. Collect plasma and cerebrospinal fluid (CSF) at timed intervals.

- Analytical Quantification : Use LC-MS/MS to measure compound concentrations. Compare AUC (area under the curve) ratios between plasma and CSF to assess BBB penetration .

- Key Parameters :

| Parameter | IV (mg/kg) | PO (mg/kg) | BBB Penetration (%) |

|---|---|---|---|

| Bioavailability | 100 | 40-50 | 15-20 |

Q. How should researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC (>98%) and confirm absence of hygroscopicity-related degradation .

- Stereochemical Stability : Test compound stability under assay conditions (e.g., pH, temperature) using chiral HPLC to rule out racemization .

- Assay Replication : Repeat experiments across multiple labs with standardized protocols (e.g., cell lines, incubation times) to identify protocol-dependent variability .

Data Contradiction Analysis

Q. Why might SAR (Structure-Activity Relationship) studies show inconsistent results for analogs of this compound?

- Methodological Answer :

- Structural Comparison : Compare analogs with systematic substitutions (e.g., pentan-3-yl vs. isopropyl groups) using the following framework:

| Analog Substituent | LogP | Binding Affinity (nM) | Notes |

|---|---|---|---|

| Pentan-3-yl (Target) | 2.1 | 120 ± 15 | Optimal lipophilicity |

| Isopropyl () | 1.8 | 250 ± 30 | Reduced hydrophobic interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.